molecular formula C21H18Cl2N4S2 B2945679 4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708293-34-9

4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2945679
CAS No.: 708293-34-9
M. Wt: 461.42
InChI Key: BUDZOAVRIYKWLC-UHFFFAOYSA-N
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Description

4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is substituted at position 4 with a 3,4-dichlorobenzyl-piperazine moiety and at position 5 with a thiophen-2-yl group. The thienopyrimidine core is known for its pharmacological versatility, particularly in antimicrobial, anticancer, and central nervous system (CNS) targeting applications .

Properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4S2/c22-16-4-3-14(10-17(16)23)11-26-5-7-27(8-6-26)20-19-15(18-2-1-9-28-18)12-29-21(19)25-13-24-20/h1-4,9-10,12-13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDZOAVRIYKWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes the available literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as a thieno[2,3-d]pyrimidine derivative with a piperazine moiety substituted by a dichlorobenzyl group. Its molecular formula is C17H16Cl2N4SC_{17}H_{16}Cl_2N_4S with a molecular weight of approximately 393.31 g/mol. The presence of thiophene and piperazine rings contributes to its pharmacological profile.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system and cancer cells. Its structural components suggest potential activity as a sigma receptor ligand, which is implicated in numerous neuropsychiatric disorders and cancer cell proliferation.

Anticancer Activity

Several studies have reported the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cell Growth Inhibition : The compound demonstrated significant inhibitory activity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. It was shown to induce apoptosis in these cells, primarily through the activation of caspase pathways .
  • Mechanistic Studies : In vitro assays indicated that the compound might disrupt cellular signaling pathways crucial for cancer cell survival, including those involving PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : In studies assessing antibacterial efficacy, it exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Fungal Inhibition : Preliminary results suggest potential antifungal activity against strains such as Candida albicans and Aspergillus niger, although further studies are needed to confirm these findings .

Case Studies

  • In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a notable decrease in tumor vascularization and increased apoptosis within tumor tissues .
  • Toxicological Assessment : Toxicity studies indicated that the compound exhibited low cytotoxicity towards normal human cells at therapeutic doses, suggesting a favorable safety profile for further development .

Research Findings Summary

Biological Activity Effectiveness Reference
Anticancer (HUH7, MCF7, HCT116)Significant cell growth inhibition
Antibacterial (various strains)Broad-spectrum activity
Antifungal (C. albicans)Moderate inhibition observed
ToxicityLow cytotoxicity towards normal cells

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine ring in this compound can undergo nucleophilic substitution due to its tertiary amine structure. Common reactions include:

Reaction TypeReagents/ConditionsProductKey Observations
Alkylation Alkyl halides (e.g., ethyl bromoacetate) in THF/NaH under reflux Quaternary ammonium saltsEnhanced solubility in polar solvents; confirmed via 1H^1H NMR (δ 2.08 ppm for CH2_2) .
Acylation Benzoyl chloride or chloroacetyl chloride in dichloromethane (DCM) with triethylamine Amide derivativesIR absorption at ~1701 cm1^{-1} (C=O stretch) and 13C^{13}C NMR signals at ~158 ppm .

Functionalization of the Thiophene Moiety

The electron-rich thiophene ring is susceptible to electrophilic substitution. Reported modifications include:

  • Halogenation : Reaction with halogens (Cl2_2, Br2_2) in acetic acid yields 3,4-dihalothiophene derivatives.

  • Sulfonation : Concentrated H2_2SO4_4 introduces sulfonic acid groups, enhancing water solubility .

Cyclization and Ring Expansion

The thieno[2,3-d]pyrimidine core participates in cyclization reactions to form fused heterocycles:

ReactionConditionsProductCharacterization
Hydrazine cyclization Reflux with hydrazine hydrate in ethanol Triazolo-thienopyrimidines1H^1H NMR signals at δ 9.25 ppm (NH) and IR bands at 3167 cm1^{-1} .
Cross-coupling Pd-catalyzed Suzuki coupling with aryl boronic acids Biaryl derivativesEnhanced π-conjugation; confirmed via HRMS and UV-Vis spectroscopy .

Thiofunctionalization

The sulfur atom in the thiophene ring undergoes thioacylation or oxidation:

  • Thioacylation : Treatment with CS2_2 in basic medium yields thioamide derivatives (IR: ~1655 cm1^{-1} for C=S) .

  • Oxidation : H2_2O2_2/acetic acid converts thiophene to thiophene-1,1-dioxide, altering electronic properties .

Stability and Reactivity Trends

  • pH Sensitivity : The piperazine ring protonates under acidic conditions (pKa_a ~6.5), increasing water solubility .

  • Thermal Stability : Decomposition above 250°C (DSC data), with stability enhanced by electron-withdrawing groups (e.g., Cl) .

Key Reaction Mechanisms

  • Mitsunobu Reaction : Used to introduce ether linkages at the thiophene position (DIAD/PPh3_3) .

  • Vilsmeier-Haack Formylation : Positions 5/6 of the thienopyrimidine core are formylated (POCl3_3/DMF) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Substituents (Position 4) Substituents (Position 5/6) Notable Activities/Properties Reference ID
4-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine 3,4-Dichlorophenylsulfonyl-piperazine 4-Fluorophenyl Enhanced receptor selectivity due to sulfonyl group [9]
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl-piperazine + methyl group 4-Fluorophenyl, 6-methyl Improved metabolic stability (methyl group) [11]
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazinyl}thieno[2,3-d]pyrimidine Bis-aryl (2-chlorophenyl/phenyl)methyl-piperazine 4-Chlorophenyl High lipophilicity; potential CNS activity [4]
5-Phenyl-4-[4-(2-(p-tolyloxy)ethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine p-Tolyloxyethyl-piperazine Phenyl Extended pharmacokinetic half-life (ethoxy chain) [12]
3-(Pyridin-3-yl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Triazole-pyridine hybrid Thiophen-2-yl Potent antimicrobial activity [1]

Structural and Functional Analysis

Impact of Piperazine Modifications

  • 3,4-Dichlorobenzyl vs.
  • Bis-Aryl Substitutions : The bis-aryl (2-chlorophenyl/phenyl)methyl group in increases steric bulk, which may reduce off-target interactions but also limit solubility .

Role of Thiophene and Aromatic Substituents

  • Thiophen-2-yl vs. Fluorophenyl : The thiophene moiety in the target compound offers conformational flexibility, while fluorophenyl groups (e.g., in and ) enhance electronegativity, favoring hydrogen bonding with targets like kinases .
  • Methyl Group at Position 6 : The 6-methyl substitution in improves metabolic stability by blocking oxidative degradation pathways .

Pharmacological Implications

  • Antimicrobial Activity : Triazole-containing analogs (e.g., ) exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial DNA synthesis .

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